molecular formula C22H25N3O4S2 B2424153 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 438022-92-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

货号: B2424153
CAS 编号: 438022-92-5
分子量: 459.58
InChI 键: MVQOAMYUQZABRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-13-9-14(2)20-19(10-13)30-22(23-20)24-21(26)17-5-7-18(8-6-17)31(27,28)25-11-15(3)29-16(4)12-25/h5-10,15-16H,11-12H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQOAMYUQZABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzothiazole ring fused with a sulfonamide moiety and a morpholine derivative. Its chemical structure can be represented as follows:

C22H26N4O3S2\text{C}_{22}\text{H}_{26}\text{N}_{4}\text{O}_{3}\text{S}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can form strong interactions with amino acid residues in proteins, while the benzothiazole ring is capable of π-π stacking interactions with aromatic residues. These interactions may modulate the activity of target proteins, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. For instance:

  • In vitro Studies : The compound has shown efficacy against several cancer cell lines. In a study involving lung cancer cell lines (A549, HCC827, and NCI-H358), compounds with similar structural features displayed IC50 values ranging from 0.85 µM to 6.75 µM in 2D culture assays, indicating potent cytotoxic effects .
Cell LineIC50 (µM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus showed promising results:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition at low concentrations (e.g., MIC values less than 10 µg/mL for certain derivatives) .

Pharmacological Applications

The unique structural features of this compound suggest potential applications in drug development:

  • Lead Compound : It may serve as a lead for developing new drugs targeting specific cancer pathways or microbial infections.
  • Mechanistic Studies : The compound could be utilized to study the interactions between sulfonyl-containing drugs and their biological targets .

Case Studies

  • Benzothiazole Derivatives : A comparative study on various benzothiazole derivatives highlighted that compounds with similar structures to this compound exhibited higher antitumor activity in 2D assays compared to 3D models .
  • Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives were tested against Saccharomyces cerevisiae, showcasing their potential as antifungal agents alongside antibacterial effects .

常见问题

Q. What synthetic strategies are commonly employed to prepare benzothiazole-sulfonamide hybrids like N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?

Answer: Typical synthetic routes involve coupling benzothiazole derivatives with sulfonamide precursors. For example:

  • Step 1: Synthesis of the benzothiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol with carboxylic acids.
  • Step 2: Sulfonylation of the benzothiazole intermediate using sulfonyl chlorides (e.g., 2,6-dimethylmorpholino sulfonyl chloride) in the presence of a base (e.g., triethylamine) .
  • Step 3: Purification via column chromatography and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS.
    Key challenges include optimizing reaction stoichiometry and minimizing side reactions during sulfonylation .

Q. How are spectroscopic techniques (e.g., NMR, IR) used to confirm the structure of this compound?

Answer:

  • 1H^1H-NMR: Peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups on benzothiazole (δ 2.4–2.6 ppm), and morpholine protons (δ 3.2–3.8 ppm).
  • 13C^{13}C-NMR: Signals for carbonyl carbons (~165–170 ppm) and sulfonyl groups (~110–120 ppm).
  • IR: Stretching vibrations for C=O (~1660–1680 cm1^{-1}) and S=O (~1240–1260 cm1^{-1}) confirm functional groups .

Q. What in vitro assays are typically used to evaluate the biological activity of such compounds?

Answer:

  • Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
  • Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50_{50} values.
  • Enzyme inhibition: Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the design of derivatives with improved activity?

Answer:

  • DFT Studies: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability.
  • Molecular Docking: Identify binding modes with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. For example, sulfonamide groups often form hydrogen bonds with active-site residues .
  • ADMET Prediction: Tools like SwissADME estimate drug-likeness (Lipinski’s Rule of Five) and blood-brain barrier permeability .

Q. How do tautomeric forms of benzothiazole derivatives affect pharmacological activity?

Answer: Benzothiazoles can exhibit thione-thiol tautomerism, altering binding affinity. For instance:

  • Thione form (C=S): Stabilizes interactions with metal ions in enzyme active sites.
  • Thiol form (S-H): May participate in redox reactions.
    IR and 1H^1H-NMR data (absence of S-H peaks at ~2500–2600 cm1^{-1}) confirm the dominant tautomer .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Control Experiments: Verify compound purity (HPLC) and exclude solvent interference.
  • Dose-Response Curves: Ensure consistent IC50_{50} measurements across replicates.
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .

Methodological Challenges

Q. How to optimize reaction conditions for sulfonylation to improve yield?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity.
  • Temperature: Reflux (~80°C) accelerates reaction but may require inert atmospheres to prevent decomposition.
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides .

Q. How to address low solubility in pharmacological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) to dissolve compounds without cytotoxicity.
  • Prodrug Design: Introduce hydrophilic groups (e.g., morpholine) to enhance aqueous solubility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。